molecular formula C11H15BO3 B2702239 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid CAS No. 2225178-22-1

2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid

Cat. No.: B2702239
CAS No.: 2225178-22-1
M. Wt: 206.05
InChI Key: ZMCFFSZOKFPGDL-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is an organic compound with the molecular formula C11H15BO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid typically involves the reaction of phenylboronic acid with tetrahydro-2H-pyran-4-yl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of phenylboronic acid with a halogenated tetrahydro-2H-pyran-4-yl compound in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is unique due to the presence of both the phenyl and tetrahydro-2H-pyran-4-yl groups, which confer enhanced reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis and a promising candidate for various scientific applications .

Biological Activity

2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound includes a phenyl group attached to a boronic acid moiety and a tetrahydro-2H-pyran ring. The presence of the boron atom allows for reversible covalent bonding with diols, which is a critical feature for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains.
  • Enzyme Inhibition : It has been investigated as an inhibitor of certain enzymes, potentially affecting metabolic pathways.
  • Anticancer Activity : There is ongoing research into its efficacy against cancer cell lines, indicating potential as a therapeutic agent.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound can bind to specific enzymes, altering their activity. For instance, it may inhibit proteasome activity by interacting with the active site.
  • Cellular Uptake : Its structure may facilitate cellular uptake, allowing it to exert effects within target cells.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of phenylboronic acids, including this compound, showed significant inhibition against Candida albicans and Candida glabrata, with minimum inhibitory concentrations (MICs) reported at levels comparable to established antifungal agents .
  • Enzyme Inhibition :
    • In vitro assays revealed that this compound can inhibit dihydrofolate reductase (DHFR) in fungal species, with IC50 values indicating potent inhibition .
  • Anticancer Potential :
    • Research on various cancer cell lines indicated that this compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialCandida albicansMIC = 1.3 μg/mL
Enzyme InhibitionDHFRIC50 = 89 nM
AnticancerVarious cancer cell linesInduction of apoptosis

Properties

IUPAC Name

[2-(oxan-4-yl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c13-12(14)11-4-2-1-3-10(11)9-5-7-15-8-6-9/h1-4,9,13-14H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCFFSZOKFPGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2CCOCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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